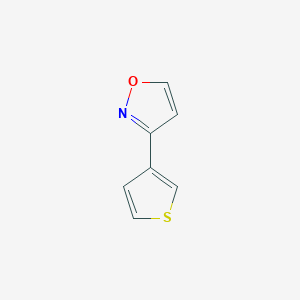
3-Oxo-1,4-thiazepane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-1,4-thiazepane-4-carbaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a versatile building block that can be used for the synthesis of a wide range of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Oxo-1,4-thiazepane-4-carbaldehyde is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various biological processes. For example, it has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication. It has also been shown to inhibit the activity of fungal chitin synthase, which is involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
3-Oxo-1,4-thiazepane-4-carbaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. It has also been shown to exhibit antiviral activity against certain viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has been shown to exhibit anticancer activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-Oxo-1,4-thiazepane-4-carbaldehyde is its versatility as a building block for the synthesis of biologically active molecules. It can be easily modified to introduce different functional groups, which can be used to fine-tune the biological activity of the resulting compounds. However, one of the limitations of using 3-Oxo-1,4-thiazepane-4-carbaldehyde in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for the research on 3-Oxo-1,4-thiazepane-4-carbaldehyde. One potential direction is the development of new synthetic methods for the preparation of this compound. Another direction is the investigation of its potential use as a chiral building block for the synthesis of enantiopure compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications in various disease areas.
Synthesis Methods
The synthesis of 3-Oxo-1,4-thiazepane-4-carbaldehyde can be achieved by the reaction of thioamide with acetaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate thiazolidine, which is subsequently oxidized to the desired product. This method has been optimized for high yield and purity and can be easily scaled up for industrial applications.
Scientific Research Applications
3-Oxo-1,4-thiazepane-4-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. It has also been investigated for its potential use as a chiral building block for the synthesis of enantiopure compounds.
properties
CAS RN |
111073-15-5 |
|---|---|
Product Name |
3-Oxo-1,4-thiazepane-4-carbaldehyde |
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
3-oxo-1,4-thiazepane-4-carbaldehyde |
InChI |
InChI=1S/C6H9NO2S/c8-5-7-2-1-3-10-4-6(7)9/h5H,1-4H2 |
InChI Key |
ONBFCRTYSLBMRQ-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CSC1)C=O |
Canonical SMILES |
C1CN(C(=O)CSC1)C=O |
synonyms |
1,4-Thiazepine-4(5H)-carboxaldehyde, tetrahydro-3-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)




![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)





